Sodium 2-(acetylamino)benzoate Sodium 2-(acetylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 2870-60-2
VCID: VC18393047
InChI: InChI=1S/C9H9NO3.Na/c1-6(11)10-8-5-3-2-4-7(8)9(12)13;/h2-5H,1H3,(H,10,11)(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C9H8NNaO3
Molecular Weight: 201.15 g/mol

Sodium 2-(acetylamino)benzoate

CAS No.: 2870-60-2

Cat. No.: VC18393047

Molecular Formula: C9H8NNaO3

Molecular Weight: 201.15 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-(acetylamino)benzoate - 2870-60-2

Specification

CAS No. 2870-60-2
Molecular Formula C9H8NNaO3
Molecular Weight 201.15 g/mol
IUPAC Name sodium;2-acetamidobenzoate
Standard InChI InChI=1S/C9H9NO3.Na/c1-6(11)10-8-5-3-2-4-7(8)9(12)13;/h2-5H,1H3,(H,10,11)(H,12,13);/q;+1/p-1
Standard InChI Key APMVQZYXLHWCLT-UHFFFAOYSA-M
Canonical SMILES CC(=O)NC1=CC=CC=C1C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Properties

Sodium 2-(acetylamino)benzoate (CAS 23662535) is derived from N-acetylanthranilic acid (C₉H₉NO₃), which consists of a benzoic acid backbone substituted with an acetylamino group at the ortho position (position 2). The sodium salt form enhances solubility in aqueous environments, making it suitable for pharmaceutical and industrial applications .

Table 1: Key Chemical Data

PropertyValueSource
Molecular FormulaC₉H₈NNaO₃
Molecular Weight216.17 g/mol
Parent CompoundN-acetylanthranilic acid
SolubilityWater-soluble
CAS Number85237-54-3

The structural distinction between this compound and its close relative, sodium benzoate (E211), lies in the presence of the acetylamino group, which alters its chemical reactivity and biological activity .

Synthesis and Production

N-acetylanthranilic acid, the precursor to sodium 2-(acetylamino)benzoate, is synthesized through two primary routes:

  • Carbonylation of 2-bromoacetanilide:
    This method employs palladium catalysis under 3 atm of carbon monoxide in a tri-n-butylamine-water solvent system at 110–130°C .

  • Acetylation of anthranilic acid:
    A simpler laboratory-scale process involves reacting anthranilic acid with acetic anhydride, yielding N-acetylanthranilic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .

Table 2: Synthesis Comparison

MethodConditionsYield
Carbonylation110–130°C, Pd catalyst, COHigh purity
AcetylationRoom temperature, no catalystModerate

Physical and Chemical Characteristics

A notable property of N-acetylanthranilic acid (and by extension its sodium salt) is triboluminescence, where mechanical stress generates blue light due to charge separation and electron migration within crystal lattices . This phenomenon is rare among organic compounds and has implications for material science research.

Applications and Research Insights

Pharmaceutical Intermediate

The compound’s role in methaqualone synthesis has driven regulatory scrutiny, but legitimate applications include:

  • Antimicrobial agent: Structural similarities to benzoic acid derivatives suggest potential preservative uses, though efficacy studies are pending .

  • Metabolic studies: As a catabolic intermediate of quinaldine in Arthrobacter spp., it aids in understanding microbial degradation pathways .

Material Science

Triboluminescent properties make it a candidate for stress-sensitive sensors or novel optoelectronic materials .

Future Directions

Research gaps include:

  • Toxicological profiles: Long-term exposure studies are needed to establish safety guidelines.

  • Biomedical potential: Exploration of anti-inflammatory or immunomodulatory effects, building on sodium benzoate’s documented immune interactions .

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